meso-Tetrakis(2-N-methylpyridyl)porphine
Description
meso-Tetrakis(2-N-methylpyridyl)porphine (abbreviated as 2-TMPyP in some literature) is a cationic, water-soluble porphyrin derivative characterized by four N-methylpyridyl groups substituted at the ortho (2-) positions of the meso-phenyl rings. Its synthesis involves quaternization of meso-tetra(2-pyridyl)porphine with methyl iodide, yielding a tetra-cationic structure with high solubility in aqueous media . This compound exhibits unique photophysical properties, including strong absorption in the Soret band (~420 nm) and fluorescence emission, making it valuable in applications such as photodynamic therapy, DNA interaction studies, and supramolecular assembly .
The ortho substitution of the pyridyl groups distinguishes it from its para-substituted analog, meso-tetrakis(4-N-methylpyridyl)porphine (4-TMPyP), influencing steric effects, charge distribution, and binding interactions with biomolecules or polymers .
Properties
CAS No. |
38673-65-3 |
|---|---|
Molecular Formula |
C44H38N8+4 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37N8/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31/h5-28H,1-4H3,(H,45,46,47,48)/q+3/p+1 |
InChI Key |
ABCGFHPGHXSVKI-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 |
Related CAS |
36951-72-1 (tosylate[1:4]) |
Synonyms |
5,10,15,20-tetra-(N-methyl-4-pyridyl)porphyrin 5,10,15,20-tetrakis(1-methyl-4-pyridyl)-21H,23H-porphine 5,10,15,20-tetrakis(methyl-4-pyridyl)-21H,23H-porphine-tetra-p-tosylate salt 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)-21H,23H-porphyrin alpha,beta,gamma,delta-tetrakis(4-N-methylpyridyl)porphine meso-tetra(4-N-methylpyridyl)porphine meso-tetra(4-N-methylpyridyl)porphine tetraperchlorate meso-tetra(N-methyl-4-pyridyl)porphine tetratosylate meso-tetrakis(2-N-methylpyridyl)porphine mesotetra(4-N-methylpyridyl)porphine tetra(4-N-methylpyridyl)porphine tetra(4-N-methylpyridyl)porphine tetraiodide tetra(4-N-methylpyridyl)porphine tetraperchlorate tetra(4-N-methylpyridyl)porphine tosylate (1:4) tetra-Py-Me tetrakis(N-ethylpyridinium-4-yl)porphyrin tetrakis(N-ethylpyridinium-4-yl)porphyrin tetratosylate tetrakis(N-methyl-4-pyridino)porphine TMPP cpd TMPYP TMPyP4 TN-Et-PyP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomer: meso-Tetrakis(4-N-methylpyridyl)porphine (4-TMPyP)
Key Differences :
- Substituent Position : The 4-N-methylpyridyl groups in 4-TMPyP are at the para positions, reducing steric hindrance compared to the ortho substitution in 2-TMPyP .
- Solubility and Aggregation: Both porphyrins are water-soluble, but 4-TMPyP tends to form J-aggregates in the presence of polyanions like DNA or poly(sodium vinylsulfonate), while 2-TMPyP shows less pronounced aggregation due to steric constraints .
- DNA Binding : 4-TMPyP binds DNA via intercalation or groove binding, whereas 2-TMPyP primarily engages in external stacking or electrostatic interactions due to its bulkier substituents .
Table 1: Structural and Functional Comparison of 2-TMPyP and 4-TMPyP
Anionic Analog: meso-Tetrakis(4-sulfonatophenyl)porphine (TPPS4)
TPPS4 is a tetra-anionic porphyrin with sulfonate groups at the para positions. Unlike cationic 2-TMPyP , it aggregates extensively in acidic conditions or with cationic polymers (e.g., polylysine), leading to fluorescence quenching .
Key Differences :
Metal Chelation: Comparison with meso-Tetrakis(4-trimethylanilinium)porphyrin (TAPP)
TAPP , a cationic porphyrin with trimethylanilinium groups, exhibits strong chelation of toxic metals (e.g., Al³⁺, Cu²⁺) compared to 2-TMPyP . Studies show TAPP has higher binding constants for metals due to its electron-rich aromatic system, while 2-TMPyP shows moderate chelation efficiency, prioritizing nucleic acid interactions .
Table 2: Metal Chelation Properties
| Compound | Metal Binding Constant (Log K) | Primary Application | References |
|---|---|---|---|
| 2-TMPyP | Cu²⁺: ~6.2 | DNA interaction, PDT | |
| TAPP | Cu²⁺: ~8.5 | Metal detoxification | |
| TPPS4 | Zn²⁺: ~5.8 | Environmental sensing |
Supramolecular Behavior: Cyclodextrin and Polymer Interactions
2-TMPyP forms stable complexes with α-cyclodextrin (α-CD) through axial coordination, enabling applications in oxygen-binding systems . In contrast, 4-TMPyP interacts with poly(sodium vinylsulfonate) to form stepwise protonated aggregates, a behavior less observed in 2-TMPyP due to steric limitations .
Preparation Methods
General Synthetic Strategy: Rothemund and Adler-Longo Methods
The classical approach to synthesize symmetrical tetraarylporphyrins, including meso-substituted derivatives like meso-Tetrakis(2-N-methylpyridyl)porphine, is based on the Rothemund or Adler-Longo condensation methods. These methods involve the acid-catalyzed condensation of pyrrole with aldehydes under reflux conditions.
Procedure : Equimolar amounts of 2-pyridinecarboxaldehyde derivatives and pyrrole are refluxed in propionic acid or similar acidic solvents for approximately 20 minutes to several hours. The reaction yields the free-base porphyrin macrocycle, which is then purified by chromatography (alumina or silica gel) and recrystallization.
-
- The choice of aldehyde is critical; 2-N-methylpyridyl aldehydes are used to introduce the N-methylpyridyl substituents at the meso positions.
- The reaction conditions (temperature, solvent, time) are optimized to maximize yield and minimize side products.
- Purification typically involves chromatographic separation followed by crystallization from chloroform/methanol mixtures.
Post-Synthetic N-Methylation
Since the target compound is this compound, the quaternization of the pyridyl nitrogen is required to introduce the N-methyl groups.
Method : After synthesizing meso-Tetrakis(2-pyridyl)porphine, the free pyridyl groups are methylated using methyl iodide or methyl triflate under controlled conditions, typically in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Outcome : This step converts the neutral pyridyl substituents into cationic N-methylpyridinium groups, imparting water solubility and positive charges essential for biological and catalytic activity.
Advanced Cross-Coupling Techniques for meso-Substituted Porphyrins
Recent advances have introduced palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira) to functionalize meso positions with pyridyl substituents or to extend the porphyrin framework.
Application : When traditional Rothemund synthesis is insufficient for complex or extended porphyrins, Pd-catalyzed coupling allows the installation of 2-N-methylpyridyl groups on preformed porphyrin cores or alkynyl-linked derivatives.
-
- High regioselectivity and yields.
- Ability to introduce diverse functional groups.
- Facilitates the synthesis of water-soluble porphyrins with tailored properties.
Data Table: Summary of Preparation Methods
Research Findings and Observations
The classical Rothemund synthesis remains a reliable method for preparing meso-substituted porphyrins but may require optimization for specific substituents like 2-N-methylpyridyl groups.
N-methylation is typically quantitative and crucial for imparting the cationic character essential for biological activity, especially in photodynamic therapy and DNA binding studies.
Metalation with Mn(II) or Co(II) is well-documented and yields stable metalloporphyrins with enhanced catalytic and redox properties. The conditions must preserve the N-methylpyridinium groups.
Pd-catalyzed cross-coupling reactions enable the synthesis of more complex meso-substituted porphyrins that are difficult to access by classical methods, allowing for structural diversification and functionalization.
Encapsulation in ethosomes or other delivery systems significantly improves the therapeutic potential of this compound by enhancing skin permeation and stability in topical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for meso-Tetrakis(2-N-methylpyridyl)porphine, and what factors influence the choice of method?
- Methodological Answer : The synthesis typically involves condensation of pyrrole with 2-N-methylpyridyl-substituted aldehydes under acidic conditions (e.g., Rothemund reaction) or post-synthetic modification of preformed porphyrins. Key factors include:
- Substituent Reactivity : Electron-donating groups (e.g., methyl) on the pyridyl rings may require milder conditions to avoid side reactions .
- Solubility Requirements : Quaternary ammonium groups (N-methylpyridyl) enhance water solubility, critical for biological applications .
- Purification : Column chromatography or HPLC is often employed to isolate high-purity products, as impurities can affect photophysical properties .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- UV-Vis Spectroscopy : Soret and Q-band absorption peaks (e.g., ~420 nm and 500–650 nm) confirm porphyrin macrocycle integrity .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects metal-free vs. metallated forms .
- EPR/NMR : Electron paramagnetic resonance (EPR) identifies paramagnetic metal complexes, while NMR resolves substituent positioning .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use NIOSH-approved gloves (EN 374 standard) and full-face respirators (N100/P3 filters) to mitigate exposure to unknown toxicological profiles .
- Containment : Avoid aqueous dispersion in drains; use fume hoods for solvent-based reactions .
Advanced Research Questions
Q. In studies involving this compound's interaction with nucleic acids, how can contradictory binding affinity data across studies be reconciled?
- Methodological Answer : Contradictions often arise from:
- Buffer Conditions : Ionic strength (e.g., Na⁺/Mg²⁺ concentration) modulates electrostatic interactions between cationic porphyrins and DNA .
- Nucleic Acid Conformation : Binding modes (intercalation vs. groove-binding) vary with DNA topology (e.g., B-DNA vs. G-quadruplex). Use circular dichroism (CD) and fluorescence quenching to differentiate modes .
- Competitive Assays : Include control experiments with intercalators (e.g., ethidium bromide) to validate specificity .
Q. What experimental considerations are critical when designing catalytic studies using metallated forms of this compound?
- Methodological Answer :
- Metal Insertion : Optimize metalation (e.g., Co²⁺, Pd²⁺) via reflux in DMF/THF, monitored by UV-Vis shifts (e.g., Soret band redshift) .
- Immobilization : Electrostatic embedding in Nafion films enhances catalytic stability for O₂ activation studies .
- Spectroscopic Monitoring : In situ EPR detects metal-centered redox states during catalysis .
Q. How do solvent polarity and substituent positioning influence the photophysical properties of this compound derivatives?
- Methodological Answer :
- Solvent Effects : Polar solvents (e.g., water) redshift absorption bands due to solvatochromism. Compare spectra in DMSO vs. PBS .
- Substituent Effects : Pyridyl groups at the 2-position sterically hinder aggregation, enhancing fluorescence quantum yields compared to 4-position analogs .
- Aggregation Studies : Use dynamic light scattering (DLS) to correlate solvent polarity with porphyrin self-assembly .
Q. What strategies resolve discrepancies in reported water solubility values for this compound?
- Methodological Answer :
- pH Control : Protonation of pyridyl groups at low pH increases solubility. Conduct titrations with UV-Vis tracking (e.g., absorbance at 420 nm) .
- Counterion Effects : Replace chloride with larger anions (e.g., tosylate) to reduce ion pairing and improve solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
